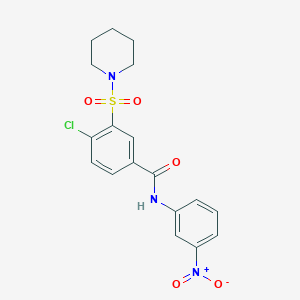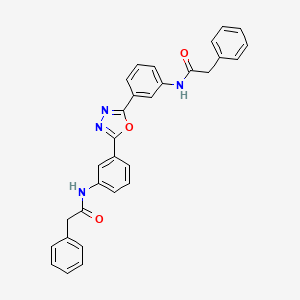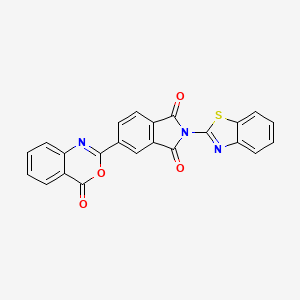
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide
描述
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as BPN or BPN14770, is a synthetic small molecule that has gained interest in scientific research due to its potential therapeutic benefits. BPN is a new class of CNS-penetrant, orally bioavailable, and selective phosphodiesterase-4D (PDE4D) allosteric inhibitor.
作用机制
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide selectively inhibits PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide increases cAMP levels, which leads to increased synaptic plasticity and improved cognitive function. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide also has anti-inflammatory properties and has been found to reduce neuroinflammation in the brain.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has a long half-life in the brain, which allows for sustained PDE4D inhibition and increased cAMP levels. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to have low toxicity and no significant adverse effects in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its selectivity for PDE4D, which reduces the risk of off-target effects. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is also orally bioavailable and can be easily administered to animals in preclinical studies. However, one limitation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its high cost, which may limit its use in large-scale studies.
未来方向
There are several potential future directions for 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide research. One area of interest is the development of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide with other therapeutic agents may have synergistic effects and improve its efficacy. Overall, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has the potential to be a promising therapeutic agent for various neurological disorders and warrants further investigation.
科学研究应用
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and memory in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to restore synaptic plasticity and reduce amyloid-beta levels in the brain, which are key pathological features of Alzheimer's disease. In Fragile X syndrome, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve social behavior and cognitive function in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to normalize dendritic spine density and reduce protein synthesis in the brain, which are key pathological features of Fragile X syndrome. In schizophrenia, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and reduce negative symptoms in preclinical studies.
属性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-7-10-18(23(25)26)13-20(15)22-21(24)14-27-19-11-8-17(9-12-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWRJBYJUWZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)

![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)
![4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3569591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569595.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569614.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569618.png)
![2,2'-oxybis[N-(2-methoxyphenyl)benzamide]](/img/structure/B3569624.png)


